molecular formula C21H16O2 B12878548 1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)- CAS No. 102242-28-4

1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)-

Cat. No.: B12878548
CAS No.: 102242-28-4
M. Wt: 300.3 g/mol
InChI Key: FIOFTNINTRQDRO-UHFFFAOYSA-N
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Description

3-Benzyl-3-phenylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method might include the Friedel-Crafts acylation of benzyl and phenyl groups followed by cyclization to form the isobenzofuran core. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-phenylisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylisobenzofuran-1(3H)-one
  • 3-Phenylisobenzofuran-1(3H)-one
  • Isobenzofuran-1(3H)-one derivatives

Uniqueness

3-Benzyl-3-phenylisobenzofuran-1(3H)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it might exhibit different biological activities or material properties.

Properties

CAS No.

102242-28-4

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

3-benzyl-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C21H16O2/c22-20-18-13-7-8-14-19(18)21(23-20,17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

FIOFTNINTRQDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4

Origin of Product

United States

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